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Compound of Interest

Compound Name: ASP-1

Cat. No.: B12371507 Get Quote

The Caenorhabditis elegans gene asp-1 encodes a lysosomal aspartic protease, a homologue

of cathepsin D.[1] This enzyme is a key component of the necrotic cell death pathway in the

nematode.[2]

Function and Homologues
In C. elegans, ASP-1 is expressed as a 396-amino acid pre-pro-peptide with a molecular

weight of 42.7 kDa, which is subsequently processed into a mature ~40 kDa lysosomal protein.

[1] The protein plays a crucial role in a necrosis pathway triggered by the Bacillus thuringiensis

crystal protein Cry6Aa.[2] The uptake of Cry6Aa into intestinal cells leads to an increase in

intracellular calcium, causing lysosomal rupture and the release of ASP-1, which then executes

necrotic cell death.[2]

Homologues of C. elegans ASP-1 have been identified in other species. The aspartic protease

precursor from the nematode Strongyloides stercoralis shares approximately 60% sequence

identity with ASP-1.[1] The C. elegans genome itself contains at least five other genes

encoding aspartic proteases.[1][3] The human ortholog of asp-1 is renin, an enzyme critical for

blood pressure regulation.[4] In the entomopathogenic nematode Steinernema carpocapsae,

an aspartic protease designated Sc-ASP113, with a calculated molecular mass of 44.7 kDa,

has been identified and is suggested to play a role in the parasitic process.[5]
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Protein Species
Amino Acid
Length

Molecular
Weight (kDa)

Key Feature

ASP-1
Caenorhabditis

elegans

396 (pre-pro-

peptide)

42.7 (pre-pro-

peptide)

Cathepsin D

homologue

involved in

necrosis[1]

ASP Homologue
Strongyloides

stercoralis
Not specified Not specified

~60% sequence

identity to C.

elegans ASP-1[1]

REN Homo sapiens 406 (precursor) 45.1 (precursor)
Human ortholog

of asp-1[4]

Sc-ASP113
Steinernema

carpocapsae
418 (putative) 44.7 (calculated)

Upregulated

during the

parasitic stage[5]

Experimental Protocols
Purification and Identification of Aspartic Proteases from C. elegans[3]

Homogenization: Prepare a crude homogenate of C. elegans.

Affinity Chromatography: Purify aspartic proteases from the homogenate using a single-step

affinity chromatography on pepstatin-agarose. Pepstatin is a specific inhibitor of aspartyl

proteases.

Electrophoresis: Analyze the purified fraction by one-dimensional SDS-polyacrylamide gel

electrophoresis (SDS-PAGE) to separate proteins by size. Further resolve the protein

mixture using two-dimensional (2D) gel electrophoresis, which separates proteins by both

isoelectric point and molecular weight.

Microsequencing: Excise protein spots from the 2D gel, subject them to in-gel digestion (e.g.,

with trypsin), and determine the amino acid sequence of the resulting peptides using

techniques like Edman degradation or mass spectrometry.
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Database Analysis: Compare the obtained peptide sequences against protein and genome

databases (e.g., WORMPEP for C. elegans) to identify the corresponding genes and full-

length protein sequences.

Signaling Pathway
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Caption: Necrosis pathway in C. elegans intestinal cells initiated by Cry6Aa toxin.[2]
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Activation-associated Secreted Proteins (ASPs) in
Nematodes
Activation-associated secreted proteins (ASPs) are a widespread family of proteins found in

nematodes, particularly parasitic species. They are members of the CAP superfamily, which

also includes Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1 proteins.

[6] These proteins are often studied as potential vaccine candidates against parasitic nematode

infections.[7]

Function and Homologues
ASPs are typically secreted by the infective larval stages of parasitic nematodes upon receiving

signals from the host, suggesting a role in the transition from a free-living to a parasitic lifestyle.

[6][8] For instance, in the hookworm Ancylostoma caninum, Ac-ASP-2 is released by infective

larvae when they are stimulated to feed in vitro.[8] The homologue in Necator americanus, Na-

ASP-2, is a lead candidate for a human hookworm vaccine and has been shown to induce

neutrophil recruitment, suggesting it plays a role in modulating the host immune response.[9]

The ASP family exhibits significant diversity. In Cooperia punctata, at least two distinct asp-1
genes with 75% sequence identity have been identified, along with other paralogues.[7] ASPs

can contain one or two conserved sperm-coating protein (SCP) domains.[7] While most

organisms have proteins with a single SCP domain, some nematodes, including C. punctata,

possess ASPs with duplicated SCP domains.[7] Homologues have been found in nearly all

nematodes where they have been investigated, including animal parasites (Ostertagia

ostertagi, Ancylostoma spp.) and plant-parasitic nematodes.[6][7][8][10]
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Protein Species
Amino Acid
Length

Sequence
Identity

Key Feature

Ac-ASP-2
Ancylostoma

caninum
219 -

Released by

infective larvae

upon

activation[8]

Cp-ASP-1a/1b
Cooperia

punctata
Not specified

75% between the

two genes

Contains

duplicated SCP

domains[7]

Na-ASP-2
Necator

americanus
Not specified

26% identity to

NIF

Vaccine

candidate;

structurally

similar to

chemokines[9]

[11]

Experimental Protocols
Cloning and Analysis of asp Genes from Cooperia punctata[7]

RNA/DNA Extraction: Isolate total RNA and genomic DNA from a pool of adult C. punctata

worms.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse

transcriptase and an oligo(dT) primer.

PCR Amplification:

cDNA: Use degenerate primers based on conserved regions of known nematode ASPs to

amplify partial asp cDNA sequences.

Genomic DNA: Amplify genomic sequences using primers designed from the obtained

cDNA sequences to study gene structure (e.g., introns and exons).
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Cloning and Sequencing: Ligate the PCR products into a suitable vector (e.g., pGEM-T

Easy) and transform into E. coli. Sequence multiple clones to identify different asp

paralogues and polymorphisms.

Recombinant Protein Expression: Subclone the coding sequence of an asp gene (e.g., Cp-

asp-1b) into an expression vector (e.g., pET vector system) and express the recombinant

protein in E. coli.

Immunological Analysis: Use the purified recombinant protein in immunoassays, such as

Western blotting or ELISA, to test for recognition by sera from infected host animals (e.g.,

bovines).

L-asparaginase (ASP1) in Saccharomyces
cerevisiae and its Homologues
In the baker's yeast Saccharomyces cerevisiae, the ASP1 gene encodes the intracellular

isozyme of L-asparaginase (L-ASNase), an enzyme that catalyzes the hydrolysis of L-

asparagine into L-aspartic acid and ammonia.[12][13]

Function and Homologues
S. cerevisiae possesses two L-asparaginases: the cytoplasmic, constitutively expressed ASP1

(L-asparaginase I), and a cell-wall-associated, nitrogen-catabolite-repressed isozyme, ASP3 (L-

asparaginase II).[12][14] The ASP1 protein has a subunit molecular weight of approximately

41.4 kDa.[12] L-asparaginases are of significant interest to the pharmaceutical industry as they

are used in the chemotherapy of acute lymphoblastic leukemia.[15] The rationale is that

leukemic cells often lack asparagine synthetase and rely on extracellular asparagine for

growth. Enzymatic depletion of asparagine starves these cancer cells. While current

therapeutic enzymes are of bacterial origin (E. coli and Dickeya dadantii), yeast L-

asparaginases like ScASNase1 are being explored as alternatives to reduce immunogenic side

effects.[15][16]

Homologues of yeast L-asparaginase are found widely in bacteria and other fungi.[16] The S.

cerevisiae ASP3 protein shares 46% overall sequence identity with ASP1.[12]
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Enzyme Species
Subunit Mᵣ

(Da)

Specific
Activity
(U/mg)

K₀.₅ (µM) Key Feature

L-

asparaginase

1 (ASP1)

S. cerevisiae 41,414 196.2 75

Cytoplasmic

enzyme with

antineoplastic

potential[12]

[15]

L-

asparaginase

II (ASP3)

S. cerevisiae Not specified Not specified Not specified

Cell-wall

associated,

shares 46%

identity with

ASP1[12]

Experimental Protocols
Quantitative Assay for L-asparaginase Activity[17][18]

This protocol is based on the colorimetric determination of ammonia released from the

hydrolysis of L-asparagine.

Reaction Setup:

Prepare a reaction mixture containing L-asparagine (e.g., 10 mM) in a suitable buffer (e.g.,

50 mM Tris-HCl, pH 8.6).

Equilibrate the reaction mixture at 37°C.

Enzyme Reaction:

Add the enzyme sample (e.g., cell lysate or purified protein) to the reaction mixture to start

the reaction.

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by adding 1.5 M trichloroacetic acid (TCA).
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Ammonia Detection:

Centrifuge the mixture to pellet precipitated proteins.

Transfer an aliquot of the clear supernatant to a new tube.

Add distilled water and Nessler's reagent. This reagent reacts with ammonia to produce a

yellow-orange colored complex.

Incubate at room temperature for color development (e.g., 10-20 minutes).

Quantification:

Measure the absorbance of the solution at a specific wavelength (e.g., 425-480 nm) using

a spectrophotometer.

Determine the amount of ammonia released by comparing the absorbance to a standard

curve prepared using known concentrations of ammonium sulfate.

Activity Calculation: One unit of L-asparaginase activity is typically defined as the amount of

enzyme that liberates 1 µmole of ammonia per minute under the specified conditions.

Experimental Workflow
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L-Asparaginase Activity Assay Workflow
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Caption: Workflow for the quantitative determination of L-asparaginase activity.[17][18]
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ATP Hydrolase Superfamily Protein 1 (ASP1) in
Arabidopsis thaliana
In the model plant Arabidopsis thaliana, ATP Hydrolase Superfamily Protein 1 (ASP1) is a

critical regulator of stem cell fate in the root apical meristem.[19][20]

Function and Homologues
ASP1 is exclusively expressed in the quiescent center (QC) cells of the root tip, a small group

of cells that act as an organizing center for the surrounding stem cells.[19][21] The protein is

localized to the mitochondria and is essential for maintaining the integrity of the root stem cell

niche. Loss of ASP1 function results in increased division of QC cells and premature

differentiation of distal stem cells. This phenotype is linked to a reduction in the levels of

reactive oxygen species (ROS) in the root tip.[19][21] ASP1 regulates ROS homeostasis

through a direct physical interaction with CBSX3 (Cystathionine Beta-Synthase X 3), a known

regulator of ROS generation in plant mitochondria.[19]

The ASP1-mediated ROS signaling pathway acts upstream of key transcription factors that

control root development, namely SCARECROW (SCR) and SHORT ROOT (SHR).[19] While

this specific ASP1 protein has been characterized in Arabidopsis, the broader family of adenine

nucleotide alpha hydrolase-like superfamily proteins, to which it belongs, is large and found

across various organisms.[22]

Quantitative Data Summary
Quantitative data, such as molecular weight and specific enzyme activity for Arabidopsis ASP1,

are not detailed in the provided search results.

Experimental Protocols
Genetic Screening for Root Stem Cell Maintenance Mutants[21]

Mutant Population: Utilize a large population of Arabidopsis mutants, such as one generated

by T-DNA insertions, which cause random gene knockouts.

Phenotypic Screening: Screen the mutant pool for seedlings that exhibit defects in root

development, specifically looking for altered root stem cell niche maintenance (e.g.,
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disorganized quiescent center, premature stem cell differentiation).

ROS Level Analysis: Analyze the mutants with interesting root phenotypes for alterations in

ROS levels. This can be done using fluorescent probes or histochemical stains:

Superoxide (O₂⁻): Use Nitroblue Tetrazolium (NBT) staining, which produces a dark-blue

formazan precipitate in the presence of superoxide.

Hydrogen Peroxide (H₂O₂): Use 3,3'-Diaminobenzidine (DAB) staining, which forms a

reddish-brown polymer upon reaction with H₂O₂ in the presence of peroxidases.

Gene Identification: For mutants with both a root phenotype and altered ROS levels (like the

asp1 mutant), identify the gene disrupted by the T-DNA insertion using techniques like

thermal asymmetric interlaced (TAIL)-PCR or whole-genome sequencing.

Confirmation: Confirm that the identified gene is responsible for the phenotype through

complementation (introducing a wild-type copy of the gene into the mutant background) or by

analyzing additional, independent mutant alleles of the same gene.

Signaling Pathway
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ASP1-Mediated ROS Signaling in Arabidopsis Root Stem Cell Niche
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Caption: ASP1 regulates ROS homeostasis via CBSX3 to maintain the root stem cell niche.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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